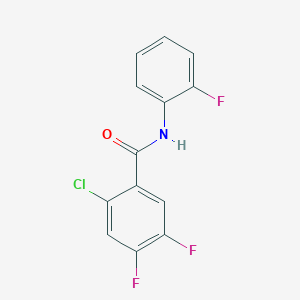

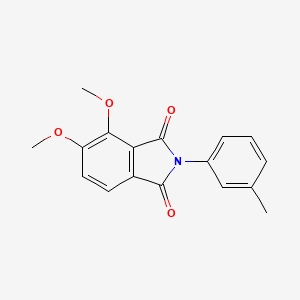

![molecular formula C21H13N5 B6141597 2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141597.png)

2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .

Synthesis Analysis

Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . For example, they can be synthesized from aromatic diamines with many organic derivatives through processes such as cyclocondensation, oxidation, and condensation .Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions such as diazotization, nitration, oxidation, substitutions, reduction, condensation, cyclization, and alkylation .Mécanisme D'action

Mode of Action

Transmetalation and Suzuki–Miyaura Coupling: “2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile” likely exerts its effects through a process called transmetalation. Let’s break it down:

Transmetalation: In the context of Suzuki–Miyaura (SM) cross-coupling reactions, transmetalation refers to the transfer of a nucleophilic group (often boron-based) from one metal center (usually boron) to another (usually palladium). This exchange allows the formation of new carbon–carbon bonds .

SM Coupling: The SM coupling reaction is a powerful method for creating carbon–carbon bonds. It involves the oxidative addition of an electrophilic organic group (e.g., aryl halide) to a palladium catalyst, followed by transmetalation with a boron-based reagent (such as an organoboron compound). The result is the formation of a new C–C bond between the two fragments .

Action Environment

Environmental factors play a crucial role in the compound’s efficacy and stability. Factors like pH, temperature, and the presence of other molecules can impact its behavior.

References:

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is its high selectivity for specific biological molecules, which allows researchers to study their function and activity in detail. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and expertise to work with it safely. In addition, its binding affinity and specificity can be affected by various factors, such as pH, temperature, and the presence of other molecules.

Orientations Futures

There are many future directions for research on 2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile and its derivatives. One area of interest is the development of new synthetic methods and modifications to improve the yield, purity, and properties of these compounds. Another area of interest is the exploration of their potential as therapeutic agents for various diseases, such as cancer, neurological disorders, and infectious diseases. In addition, there is a need for further studies to elucidate the mechanism of action of this compound and its derivatives, as well as their effects on different biological molecules and systems. Finally, there is a need for the development of new tools and techniques to study these compounds in living cells and tissues, which will provide valuable insights into their biological activity and potential applications.

Méthodes De Synthèse

The synthesis of 2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves the reaction of 2-naphthylamine with 3-cyano-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine in the presence of a catalyst and a solvent. The reaction proceeds through a series of steps, including cyclization, oxidation, and condensation, to yield this compound as the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound, and various modifications have been made to the reaction conditions to achieve this goal.

Applications De Recherche Scientifique

2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has been used extensively in scientific research as a tool to study the structure and function of various biological molecules, such as DNA, RNA, and proteins. It has been found to bind selectively to specific sites on these molecules, which allows researchers to probe their structure and function in detail. This compound has also been used as a fluorescent probe to visualize these molecules in living cells and tissues, providing valuable insights into their localization and dynamics.

Propriétés

IUPAC Name |

2-amino-1-naphthalen-2-ylpyrrolo[3,2-b]quinoxaline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N5/c22-12-16-19-21(25-18-8-4-3-7-17(18)24-19)26(20(16)23)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,23H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWKBYOSFGGPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C(=C(C4=NC5=CC=CC=C5N=C43)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)

![4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141539.png)

![2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6141545.png)

![ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B6141552.png)

![N-[4-(hydrazinosulfonyl)benzyl]acetamide](/img/structure/B6141571.png)

![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B6141572.png)

![N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B6141612.png)

![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)